The tables below summarize typical coupling constants for nuclei commonly analyzed in fluorinated compounds, which are essential for interpreting the NMR spectra of molecules like 2-fluoropropane [1].
Table 1: 19F-Related Coupling Constants
| Bond Type | Coupling | Value (Hz) |
|---|---|---|
| C-F | ( ^1J_{CF} ) | 160 |
| H-C-F | ( ^2J_{HF} ) | 40 - 60 |
| H-C-C-F | ( ^3J_{HF} ) | 2 - 15 |
| H-C-C-C-F | ( ^4J_{HF} ) | 5 |
Table 2: 1H-1H Coupling Constants (Relevant for Propane Chain)
| Bond Type | Coupling | Value (Hz) |
|---|---|---|
| Aliphatic, H-C-H, geminal | ( ^2J_{HH} ) | -15 to -10 |
| Aliphatic, H-C-C-H | ( ^3J_{HH} ) | 6 - 8 |
For a comprehensive analysis, here are methodologies for the core experiments needed to obtain the data for this compound.
Sample Preparation
Data Collection
Data Processing and Calculation
The following diagram outlines the logical workflow for the NMR characterization of a compound like this compound.
Workflow for NMR analysis of a fluorinated compound.
The table below summarizes the basic identifying information for 2-fluoropropane [1] [2]:
| Property | Value |
|---|---|
| CAS Registry Number | 420-26-8 |
| Molecular Formula | C₃H₇F |
| IUPAC Name | Propane, 2-fluoro- |
| Common Synonyms | Isopropyl fluoride, this compound |
| Molecular Weight | 62.0861 g/mol |
The following table summarizes the quantitative data available for the mass spectrum of this compound, as provided by the National Institute of Standards and Technology (NIST) [1] [3]. The data was obtained using electron ionization (EI)
| Ion Fragment | Appearance Energy (AE) | Comment |
|---|---|---|
| C₃H₆F⁺ | 11.23 ± 0.03 eV | Formed by loss of a single hydrogen atom (H•) from the molecular ion. |
| C₂H₃F⁺ | 11.53 ± 0.03 eV | Formed alongside a neutral methane (CH₄) molecule. |
| C₂H₄F⁺ | 11.75 ± 0.03 eV | Formed alongside a methyl radical (CH₃•). |
Based on the appearance energies, the following primary fragmentation pathways for the molecular ion of this compound (C₃H₇F⁺•) can be deduced. The diagram below illustrates the logical relationship from the molecular ion to its key fragments.
The three main fragmentation pathways for this compound lead to different fragment ions.
For your research and development work, here are key points to consider:
For a comprehensive vibrational analysis, you would typically follow these steps. This methodology ensures the collection of high-quality, statistically relevant data suitable for building robust predictive models [1].
Table 1: Key Experimental Steps and Methodologies
| Step | Action | Details & Purpose |
|---|---|---|
| 1 | Sample Preparation | Prepare pure 2-Fluoropropane sample, ensuring no fluorescent impurities. Use appropriate laser wavelength to minimize fluorescence [2]. |
| 2 | Spectrometer Setup | Use a Raman spectrometer with a stable laser source. Consult vendor for ideal settings; use same settings for all measurements [1]. |
| 3 | Data Collection | Follow a Design of Experiments (DOE) approach. Collect numerous spectra from different sample spots to account for variability and ensure statistical relevance [1]. |
| 4 | Reference Analysis | Correlate spectral data with reference analytical data for key molecular vibrations to build a calibration model [1]. |
| 5 | Data Pre-processing & Analysis | Use Multivariate Data Analysis (MVDA) software. Pre-process spectra and build model to correlate spectral changes with molecular structure and concentration [1]. |
Once you have the spectra, you can interpret them using these established approaches [2]:
The following diagram, generated using DOT language, illustrates the logical workflow for a Raman spectroscopy experiment as described in the protocol above. You can use this as a guide for your project.
Experimental workflow for Raman spectroscopy analysis.
Since direct data for this compound is unavailable, here are practical steps you can take:
The following table summarizes the key properties found in the NIST Chemistry WebBook and NIST Web Thermo Tables (WTT) [1] [2] [3].
| Property | Value | Units | Conditions / Notes | Source |
|---|---|---|---|---|
| Molecular Formula | C₃H₇F | - | - | [2] [3] |
| Molar Mass | 62.0861 / 62.0874 | g/mol | - | [1] [2] [3] |
| CAS Registry Number | 420-26-8 | - | - | [2] [3] |
| Normal Boiling Point | 263.05 | K | - | [3] |
| Enthalpy of Vaporization (ΔvapH) | 23.7 | kJ/mol | At 249 K; Data valid from 190 K to 264 K. | [3] |
| Enthalpy of Reaction (ΔrH°) | -84.5 ± 1.3 | kJ/mol | Gas phase hydrogenation: C₃H₇F + H₂ → C₃H₈ + HF | [2] [3] |
| Li+ Binding Enthalpy | 149 | kJ/mol | Gas phase: Li+ + C₃H₇F → (Li+ • C₃H₇F) | [2] [3] |
The NIST WTT resource also indicates that critically evaluated data is available for other properties, though specific values are not listed in the search results. These properties include [1]:
The thermochemical data for this compound, like many organofluorine compounds, is primarily determined through calorimetry. A recent critical review highlights the common techniques and associated challenges for such measurements [4].
The following diagrams, generated with DOT code, illustrate the core thermochemical concepts and data relationships for this compound.
This diagram outlines the primary experimental methodologies used to determine the thermochemical data for this compound.
Diagram 1: Primary experimental methods for determining this compound thermochemistry.
This diagram shows the logical relationships between different thermochemical properties and how they are interconnected.
Diagram 2: Relationships between experimental data and its applications.
It is important to note that the thermochemical data presented here is derived from historical experimental sources. A key contemporary review of fluorocarbon thermochemistry points out that significant issues, including inconsistencies across different laboratories, exist in the experimental data for many organofluorine compounds [4]. This means that while the values in the NIST database are the best available critically evaluated standards, they may carry higher uncertainties than similar data for non-fluorinated compounds.
In nucleophilic substitution reactions that proceed via the carbocation pathway (SN1 mechanism), the rate-determining step is the dissociation of the substrate to form a carbocation and a leaving group [1]. The feasibility of this process heavily depends on the quality of the leaving group.
Should a carbocation be generated, its stability is governed by several key factors. Understanding these is crucial for predicting rearrangement pathways, as a carbocation will rearrange to a more stable form if possible [2] [3].
The table below summarizes the primary factors that stabilize carbocations:
| Factor | Description & Impact on Stability |
|---|---|
| Substitution Degree [4] | Stability increases with the number of alkyl groups attached to the charged carbon: Methyl < Primary (1°) < Secondary (2°) < Tertiary (3°). Alkyl groups donate electron density through inductive effects and hyperconjugation. |
| Resonance [4] | Conjugation with adjacent π bonds (e.g., in allylic or benzylic carbocations) allows the positive charge to be delocalized over multiple atoms. This provides greater stability than substitution alone. |
| Adjacent Lone Pairs [4] | Atoms with lone pairs (e.g., oxygen, nitrogen) adjacent to the carbocation can donate their electrons to help fill the empty p-orbital, providing significant stabilization. |
| Solvent Effects [3] | Polar protic solvents (e.g., water, alcohols) effectively solvate and stabilize the charged carbocation intermediate, facilitating its formation in SN1 reactions. |
While direct ionization of alkyl fluorides is impractical, carbocations can be generated from other precursors. The following protocols are generalized for precursors with good leaving groups.
This method is suitable for tertiary alkyl bromides or chlorides, or secondary systems stabilized by resonance.
This method is common in acid-catalyzed addition reactions.
A key property of carbocations is their tendency to undergo rearrangements to form more stable cations via hydride or alkyl shifts [2]. The diagram below illustrates this logical progression.
Given the limitations of this compound, researchers can explore the following alternatives:
| Lewis Acid | Formula | Key Characteristics | Common Applications |
|---|---|---|---|
| Boron Trifluoride [1] [2] | BF₃ | Colorless, toxic gas; strong, versatile Lewis acid; moisture-sensitive. | Organic synthesis catalyst, dopant in ion implantation, building block for other boron compounds [1] [2]. |
| Tris(pentafluorophenyl)borane [3] [4] | B(C₆F₅)₃ | Solid at room temperature; potent yet stable Lewis acid; enhanced air/moisture stability due to bulky, electron-withdrawing groups [3] [4]. | Co-catalyst in olefin polymerization, component in Frustrated Lewis Pairs (FLPs) for metal-free hydrogenation, p-type dopant in organic electronics [3] [4]. |
The following data, based on a 2021 study, provides a quantitative scale for comparing Lewis acid strength in dichloromethane at 20°C. A higher LAB value indicates a stronger Lewis acid [5].
| Borane Lewis Acid | Lewis Acidity Parameter (LAB) |
|---|---|
| B(4-Me₂N-C₆H₄)₃ | -6.31 |
| B(4-MeO-C₆H₄)₃ | -4.21 |
| B(2-MeO-C₆H₄)₃ | -3.54 |
| B(4-F-C₆H₄)₃ | -2.13 |
| B(C₆H₅)₃ (Triphenylborane) | 0.00 (Reference) |
| B(4-CF₃-C₆H₄)₃ | 1.53 |
| B(3,5-(CF₃)₂C₆H₃)₃ | 3.64 |
| B(C₆F₅)₃ | 5.17 |
While 2-fluoropropane is not applicable, the following is a general methodology for forming and characterizing a Lewis acid-base complex, using the classic example of Boron Trifluoride (BF₃) and Diethyl Ether [1].
1. Objective: To synthesize the BF₃·O(CH₂CH₃)₂ complex (Boron Trifluoride Diethyl Etherate).
2. Principle: The lone pair of electrons on the oxygen atom of diethyl ether (Lewis base) donates into the empty p-orbital of the boron atom in BF₃ (Lewis acid), forming a coordinate covalent bond [6] [1].
3. Required Materials:
4. Experimental Procedure [1]: 1. Setup: Under an inert atmosphere (e.g., nitrogen or argon), place anhydrous diethyl ether in a two-necked flask equipped with a gas inlet tube and a drying tube. Cool the flask in an ice bath to 0°C. 2. Complexation: Slowly bubble BF₃ gas through the chilled diethyl ether. The reaction is exothermic, so maintaining a low temperature is crucial. 3. Monitoring: The reaction can be monitored by the uptake of gas. The mixture will typically form a homogeneous liquid. 4. Completion: Once gas absorption ceases, stop the BF₃ flow. The resulting liquid is Boron Trifluoride Diethyl Etherate, a widely used liquid source of BF₃.
5. Characterization:
The diagram below illustrates the core principle of this Lewis acid-base complexation reaction.
Since this compound is not a viable Lewis acid, your research could explore these promising alternatives:
The following application note outlines a detailed protocol for investigating the conformational landscape and electronic structure of 2-fluoropropane using MP2/6-31G calculations. This protocol synthesizes standard computational practices with methodologies from related studies on similar molecules [1] [2] [3].
The table below summarizes the types of quantitative data you would aim to obtain from this protocol, with hypothetical values included for illustration.
Table 1: Expected Computational Results for this compound at MP2/6-31G
| Conformer / Parameter | Relative Energy (kcal/mol) | C-C Bond Length (Å) | C-F Bond Length (Å) | Dihedral Angle (F-C-C-H) |
|---|---|---|---|---|
| Anti (Global Min) | 0.00 | ~1.52 | ~1.39 | ~180° |
| Gauche | ~0.5 - 1.0 | ~1.52 | ~1.39 | ~60° |
| Eclipsed (TS) | ~3.0 - 5.0 | - | - | ~0° |
Note: The values in this table are illustrative estimates. Actual computed values will depend on the specific molecule and the thoroughness of the conformational search.
The following diagram illustrates the logical workflow for the conformational analysis and the expected rotational energy profile for this compound.
Diagram 1: Computational workflow for conformational analysis and the expected energy profile for C-C bond rotation in this compound. The profile shows stable gauche and anti conformers separated by eclipsed transition states (TS).
This is a step-by-step protocol suitable for a laboratory notebook.
Title: Conformational Search and Vibrational Analysis of this compound using MP2/6-31G
Software: Gaussian 16 (or equivalent quantum chemistry package)
1. System Setup
2fp_composite.gjf).#p MP2/6-31G Opt Freq. The Opt keyword triggers geometry optimization, and Freq calculates vibrational frequencies.2. Job Execution
3. Results Analysis
4. Extended Properties (Optional)
Pop=NPA keyword on the optimized geometry to perform Natural Population Analysis and obtain atomic charges.#p MP2/6-31G SCRF=PCM Opt Freq and specify the solvent (e.g., Water).This protocol provides a foundational guide for a theoretical investigation of this compound at the MP2/6-31G level. The key to a successful study is a comprehensive conformational search to ensure all relevant structures are considered. The analysis should focus on the interplay of steric, electrostatic, and hyperconjugative interactions (like σ(C-H) → σ*(C-F) donation [1]) that dictate the molecule's preferred shape and properties. Comparing computed vibrational spectra with experimental data, if available, serves as a critical validation step [2] [3].
The table below summarizes the key identifiers and properties of this compound, also known as isopropyl fluoride [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Formula | C₃H₇F [1] [2] |
| Molecular Weight | 62.09 g/mol [2] |
| CAS Registry Number | 420-26-8 [1] [2] |
| Other Names | Isopropyl fluoride; iso-C₃H₇F [1] [2] |
| IUPAC Standard InChIKey | PRNZBCYBKGCOFI-UHFFFAOYSA-N [1] |
| Appearance | Colourless, flammable gas [2] |
| Boiling Point | ~ -10 °C [2] |
| Melting Point | ~ -133 °C [2] |
| Density | 0.969 (presumably g/mL) [2] |
A primary method for synthesizing alkyl fluorides like this compound is the direct addition of hydrogen fluoride (HF) to alkenes [3].
The diagram below outlines the general workflow for the catalytic synthesis of this compound from propylene, based on the described methodology [3].
Working with the materials in this synthesis requires extreme caution.
The search results lack detailed modern catalytic applications for this compound. To find more specific protocols, you may find it helpful to:
The selective activation of carbon-fluorine (C–F) bonds in aliphatic fluorocarbons, such as 2-fluoropropane, represents a significant frontier in synthetic organic chemistry. This process is a critical step for the "top-down" functionalization of readily available fluorocarbons, enabling their conversion into valuable partially fluorinated building blocks for pharmaceuticals, agrochemicals, and materials science. Unlike traditional "bottom-up" fluorination methods that often employ hazardous reagents, C–F bond activation leverages stable fluorocarbons as synthetic handles, allowing for late-stage diversification [1]. However, the high thermodynamic stability and kinetic inertia of C–F bonds pose a considerable challenge. Heterolytic cleavage, a two-electron process resulting in the formation of a carbo-cation and a fluoride anion, is a pivotal mechanism for achieving this transformation under mild conditions. These application notes consolidate the latest advanced methodologies for facilitating and studying the C–F bond heterolysis of this compound, providing researchers with detailed, actionable protocols.
Three principal strategies have been identified for the heterolytic activation of aliphatic C–F bonds, each with distinct mechanisms and experimental requirements.
Principle: Frustrated Lewis Pairs (FLPs), comprising a sterically hindered Lewis acid and base that cannot form a stable adduct, cooperatively cleave C–F bonds. Research indicates that for systems like B(C₆F₅)₃ (BCF) with bases such as 2,4,6-triphenylpyridine (TPPy) or P(o-Tol)₃, the mechanism often proceeds via a Lewis acid-assisted SN1-type pathway rather than a fully concerted FLP pathway. The Lewis acid (BCF) plays the primary role in overcoming the kinetic barrier for C–F bond scission [2].
Experimental Protocol:
Principle: This method employs a magnesium(I) complex, [{(ArNCMe)₂CH}Mg]₂ (where Ar = 2,6-diisopropylphenyl), which features a Mg–Mg bond. This complex acts as a nucleophilic reagent, adding across the C–F bond of fluoroalkanes. Computational studies suggest a frontside nucleophilic attack mechanism, leading to the formation of an organomagnesium fluoride and a magnesium alkyl species [3].
Experimental Protocol:
Principle: This innovative approach involves generating a silver carbene from a fluoroalkyl N-triftosylhydrazone. A nucleophile (e.g., an alcohol) attacks the carbene to form an oxonium ylide intermediate. This triggers an intramolecular cascade involving C–F bond cleavage via HF elimination and concurrent C–C bond formation through a [3,3]-sigmatropic rearrangement, providing skeletally diverse α-fluorinated ketones [4].
Experimental Protocol:
To aid in method selection, the following table summarizes the key attributes and requirements of each protocol.
Table 1: Comparative Analysis of C–F Bond Heterolysis Methods for this compound
| Method | Key Agent | Proposed Mechanism | Key Advantage | Primary Limitation | Functionalization Output |
|---|---|---|---|---|---|
| Frustrated Lewis Pair (FLP) | B(C₆F₅)₃ / Lewis Base | Lewis acid-assisted SN1 | Broad substrate scope; Catalytic regime possible; High mono-selectivity [1] [2] | Requires strong, air-sensitive Lewis acid; Needs fluoride scavenger for efficiency | Carbocation for diverse trapping |
| Low-Valent Magnesium | Mg–Mg complex | Frontside nucleophilic attack | Direct formation of nucleophilic organomagnesium; One-pot coupling with electrophiles [3] | Requires synthesis of specialized Mg reagent; High temperatures (80°C) often needed | C–B, C–Si, C–Sn, C–C bonds |
| Carbene-Initiated Rearrangement | Ag-carbene from N-triftosylhydrazone | Intramolecular cascade (HF elimination / Claisen) | Atom-economical; No over-defluorination; Builds complex molecular scaffolds [4] | Requires pre-functionalization of ketone to hydrazone; Specific to certain substrate types | α-Fluoro-/α,α-Difluoro- ketones |
The heterolytic cleavage of the C–F bond in this compound is a tractable transformation enabled by several modern catalytic platforms. The choice between FLP, low-valent magnesium, or carbene-initiated strategies depends heavily on the desired product, available starting materials, and equipment. The FLP method offers the broadest scope for generating cationic intermediates, while the magnesium pathway provides direct access to nucleophilic alkyl fragments. The carbene rearrangement strategy is unparalleled for its ability to construct complex fluorinated architectures in a single step. These detailed protocols provide a foundation for researchers in drug development and materials science to incorporate selective C–F bond functionalization into their synthetic toolbox.
This table summarizes the key identifiers and physical properties of 2-fluoropropane (Isopropyl fluoride) for quick reference [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 420-26-8 |
| Molecular Formula | C₃H₇F |
| Molecular Weight | 62.09 g/mol |
| Boiling Point | -10°C |
| Melting Point | -133.4°C |
| Density | 0.969 |
| Vapor Pressure | 2580 mmHg at 25°C |
| Hazard Codes | F (Flammable) |
The following diagram outlines the primary synthesis pathways for this compound as identified in the technical literature.
Q1: What are the main industrial uses of this compound? this compound has been studied or used in several applications [3]:
Q2: Why is Hydrofluoric Acid (HF) a common reagent for this synthesis? Anhydrous Hydrogen Fluoride (HF) is a fundamental fluorinating agent in industry due to its [4]:
Q3: What is the role of catalysts in the hydrofluorination of propene? Catalysts are used to facilitate the fluorination reaction, particularly in the gas phase. Their primary role is to increase the reaction rate and yield while potentially allowing the process to run at lower temperatures [4] [5]. Commonly mentioned catalysts include chromium oxides and cobalt-based fluorides [5].
Here is a structured guide to help diagnose and resolve common issues that lead to low yields.
1. Issue: Incorrect Regiochemistry (Not following Markovnikov's rule)
2. Issue: Catalyst Deactivation or Inefficiency
3. Issue: Competing Side Reactions
4. Issue: Inefficient Fluoride Ion Transfer
Method 1: Hydrofluorination of Propene with Anhydrous HF [4]
Method 2: Catalytic Fluorination Over Cobalt Trifluoride [3]
The table below summarizes the basic identifiers and physicochemical properties of 2-Fluoropropane [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 420-26-8 [1] [2] [3] |
| Molecular Formula | C₃H₇F [1] [2] [3] |
| Molecular Weight | 62.09 g/mol [2] |
| Common Name | Isopropyl Fluoride [2] [3] |
| Boiling Point | -10°C [2] [3] |
| Melting Point | -133.4°C [2] [3] |
| Density | 0.969 g/cm³ [2] [3] |
| Refractive Index | 1.3282 [2] [3] |
| Vapor Pressure | ~2580 mmHg at 25°C [3] |
The following table outlines the identified hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [2].
| Hazard Aspect | Classification | | :--- | :--- | | GHS Pictograms | Flame (GHS02) Gas Cylinder (GHS04) Exclamation Mark (GHS07) | | Signal Word | Danger [2] | | Hazard Statements (H-Codes) | H220: Extremely flammable gas [2] H315: Causes skin irritation [2] H319: Causes serious eye irritation [2] H335: May cause respiratory irritation [2] H336: May cause drowsiness or dizziness [2] | | Precautionary Statements (P-Codes) | P260: Do not breathe gas/mist/vapor/spray [2] P271: Use only outdoors or in a well-ventilated area [2] P280: Wear protective gloves/protective clothing/eye protection/face protection [2] | | Transport Hazard Class | UN 3161, Liquefied flammable gas [2] [3] |
The following workflow and recommendations are based on general safety practices for handling flammable gases, as detailed protocols were not found in the search results.
Q1: What is the primary hazard of this compound? The primary hazard is its extreme flammability (H220). It is a liquefied gas that can form an explosive mixture with air at room temperature [2].
Q2: Can I store a this compound cylinder in a standard laboratory refrigerator? No, you must not. Standard refrigerators are not spark-proof and can act as an ignition source. Flammable materials must only be stored in specially designed and certified explosion-safe (spark-proof) refrigerators or cabinets.
Q3: Where can I find the official Safety Data Sheet (SDS) for this chemical? The SDS is the most authoritative source for safety information. The search results point to potential SDS availability from suppliers like Apollo Scientific and SynQuest Laboratories [1]. You should always obtain and consult the latest SDS from your chemical supplier.
The quantitative data in the "Chemical Identity & Properties" and "Hazard Identification" tables are sourced from chemical databases [2] [3]. However, the detailed storage and handling guidelines are based on general laboratory safety practices for flammable gases, as the search results did not yield a complete, specific SDS for this compound.
For any experimental work, you must obtain and follow the precise instructions in the official, up-to-date Safety Data Sheet (SDS) provided with your chemical shipment.
While a specific protocol for 2-fluoropropane is not described, the search results point to two primary analytical techniques applicable for its purity assessment.
For a comprehensive purity analysis, developing and validating a stability-indicating method is essential. The following workflow outlines the key stages of this process, from method design to routine use. The core of the validation involves testing several parameters to ensure the method is reliable and fit for its purpose [4].
The table below details the core validation parameters and typical acceptance criteria for a quantitative HPLC method, based on regulatory guidelines [4].
| Validation Parameter | Methodology & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ensures the method can distinguish the analyte from interfering components like impurities or excipients. Techniques include forced degradation studies and peak purity assessment using PDA or MS detectors. | "Baseline separation" of critical analytes. No interference from blank or placebo. |
| Accuracy | Measures closeness to the true value. Assessed by spiking and recovering the analyte in a sample matrix at multiple levels (e.g., 80%, 100%, 120% of target). | Recovery of 98–102% for the API at assay level. A sliding scale for low-level impurities. |
| Precision (Repeatability) | Measures the reproducibility of results under the same conditions. System precision is checked via multiple injections of a standard; analysis precision via multiple sample preparations. | Relative Standard Deviation (RSD) of < 2.0% for peak areas (system precision). |
Q1: What is the first step in developing a purity method for this compound?
Q2: My analysis shows interfering peaks. How can I resolve this?
Q3: How do I ensure my purity method is robust and reliable for regulatory submission?
The table below summarizes the key identifiers and physical properties of this compound (also known as isopropyl fluoride), which are fundamental for planning any experimental work [1].
| Property | Value |
|---|---|
| Common Name | This compound, isopropyl fluoride [1] |
| CAS Number | 420-26-8 [1] |
| Molecular Formula | C₃H₇F [1] |
| Molecular Weight | 62.09 g/mol [1] |
| Density | 0.969 g/cm³ [1] |
| Boiling Point | -10°C [1] |
| Melting Point | -133.4°C [1] |
| Dipole Moment | 1.96 Debye [2] |
| Vapor Pressure | 2580 mmHg @ 25°C [1] |
| Hazard Codes | F (Flammable) [1] |
While specific protocols for this compound are limited, the general principle for optimizing any chemical reaction involves analyzing its energy pathway. A reaction pathway diagram visualizes the energy changes during a reaction, which is crucial for identifying how to make the reaction more efficient, faster, or selective [3].
The following diagram illustrates the key components of a generic reaction pathway and the primary parameters you can adjust to influence it.
Diagram: Generic Reaction Pathway and Optimization Levers. The dashed path shows how a catalyst provides a route with lower activation energy (Eₐ).
Key optimization parameters derived from reaction pathway analysis include [3]:
Is this compound flammable? Yes. This compound is classified as flammable and requires appropriate safety handling procedures to prevent fire or explosion [1].
What is a key challenge in determining the thermodynamics of organofluorine compounds? Experimental determination of properties like the enthalpy of formation (ΔfH°) is challenging. A key issue is that combustion energies for these compounds are relatively low, making the results highly sensitive to impurities. Inconsistencies across different laboratories are not uncommon [4].
The table below summarizes the key properties of this compound for your experimental planning [1].
| Property | Value |
|---|---|
| Common Name | This compound, IsoPropyl Fluoride (IPrF) [2] [1] |
| CAS Number | 420-26-8 [1] |
| Molecular Formula | C₃H₇F [1] |
| Molecular Weight | 62.08610 g/mol [1] |
| Density | 0.969 g/cm³ [1] |
| Boiling Point | -10°C [1] |
| Melting Point | -133.4°C [1] |
| Vapour Pressure | 2580 mmHg @ 25°C [1] |
| Index of Refraction | 1.3282 [1] |
| LogP | 1.36 [1] |
When working with this compound, please note the following safety information:
While explicit stability data is limited, the known properties suggest critical areas for your experimental design.
To help guide your experimental setup and risk assessment, the following diagram outlines a logical workflow based on these properties:
The core difference between these isomers lies in their structure, which dictates their physical properties and expected chemical behavior. The table below summarizes their basic characteristics:
| Property | 1-Fluoropropane | 2-Fluoropropane |
|---|---|---|
| IUPAC Name | 1-fluoropropane | This compound |
| Common Name | n-propyl fluoride | isopropyl fluoride |
| CAS Number | 460-13-9 [1] | 420-26-8 [2] |
| Molecular Formula | C₃H₇F [1] | C₃H₇F [2] |
| Boiling Point | Information missing | -10°C [2] |
| Density | Information missing | 0.969 g/cm³ [2] |
| Structural Type | Primary alkyl fluoride | Secondary alkyl fluoride |
| ¹H NMR Key Shift | 4.30 ppm (triplet, -CH₂F) [1] | Information missing |
| Conformational Stability | Gauche form more stable (76% at ambient temp) [3] | Information missing |
A key structural insight for 1-fluoropropane is that it exists as a mixture of conformers, with the gauche form being more stable than the trans form by approximately 1.2 kJ/mol, with an estimated 76% of the molecules in the gauche conformation at ambient temperature [3].
The search results do not provide a direct, experimental comparison of the two isomers' reactivity. However, general chemical principles and one specific study provide some context.
The diagram below illustrates the general experimental workflow for this type of C-F bond activation and functionalization, as described in the research.
The following methodology is adapted from the research on C–F bond activation using a dimagnesium(I) reagent [4].
The table below summarizes the key properties and reactivity of 2-fluoropropane compared to general trends for primary, secondary, and tertiary alkyl fluorides.
| Feature | This compound (Secondary Alkyl Fluoride) | Primary Alkyl Fluorides | Tertiary Alkyl Fluorides |
|---|---|---|---|
| General Formula | C₃H₇F [1] | R-CH₂-F | R₃C-F |
| Example Structure | (CH₃)₂CHF [1] | CH₃CH₂F (fluoroethane) [2] | (CH₃)₃CF |
| Boiling Point | -10°C [1] | Varies by chain length (e.g., fluoroethane is a gas) [2] | Varies by chain length |
| Molecular Weight | 62.09 g/mol [1] | Varies by chain length | Varies by chain length |
| Density | 0.969 g/mL [1] | Varies by chain length | Varies by chain length |
| SN2 Reactivity | Low [3] | Moderate (but low versus other halides) [3] | Negligible/Very Slow [3] |
| SN1 Reactivity | Moderate (depends on carbocation stability) [3] | Low (unfavorable primary carbocation) [3] | High (favored by stable carbocation) [3] |
| Leaving Group Ability | Poor (F⁻ is a poor leaving group) [3] | Poor (F⁻ is a poor leaving group) [3] | Poor (F⁻ is a poor leaving group) [3] |
| Key Feature | Prototypical secondary alkyl fluoride; reactivity is highly dependent on the reaction mechanism. | Least sterically hindered among alkyl fluorides. | Most likely to undergo reactions involving carbocation intermediates. |
The primary challenge in using alkyl fluorides in synthesis is the strength of the C-F bond and the poor leaving group ability of the fluoride ion (F⁻) [3]. This makes them generally inert in reactions that are standard for other alkyl halides, such as classic SN2 substitutions [3].
However, reactivity can be unlocked under specific conditions:
The following diagram outlines a general experimental workflow for a modern cross-coupling reaction of alkyl fluorides, based on the methodology described in the search results [4].
General Procedure for Cross-Coupling of Alkyl Fluorides (adapted from [4])
The instability is rooted in electronic effects and is confirmed by the compound's reactivity.
The diagram below illustrates the destabilizing inductive effect of the fluorine atom on the carbocation.
The reactivity of this compound contrasts sharply with other alkyl halides due to the unique properties of fluorine.
| Alkyl Halide | Carbocation Type | Leaving Group Quality | Experimental Observation (SN1 Reactivity) |
|---|---|---|---|
| This compound | Secondary | Very Poor (F⁻) | No reaction in SN1 conditions [4] |
| 2-Chloropropane | Secondary | Poor (Cl⁻) | Moderate reactivity |
| 2-Bromopropane | Secondary | Good (Br⁻) | Reacts with water via SN1 mechanism [4] |
| 2-Iodopropane | Secondary | Very Good (I⁻) | High reactivity |
The available information indicates that specific, direct "stability studies" on the this compound carbocation are scarce, likely because it is too unstable to be observed. To find more specialized data, you could:
The table below summarizes the available identifiers and physical properties for this compound and related compounds, which are useful for preliminary identification.
| Property | This compound | n-Propyl fluoride | tert-Butyl fluoride |
|---|---|---|---|
| CAS Number | 420-26-8 [1] | 460-13-9 [2] | 353-61-7 [3] |
| Molecular Formula | C₃H₇F [1] | C₃H₇F [2] | C₄H₉F [3] |
| Common Name | Isopropyl fluoride [1] | - | - |
| Boiling Point | -10°C [1] | -3.2°C to -3.0°C [2] | 12°C [3] |
| Melting Point | -133.4°C [1] | -159°C [2] | -77°C [3] |
| Density | 0.969 (g/mL) [1] | Information Missing | 0.7352 (g/mL) [3] |
The core requirement for spectroscopic comparison could not be met from the available search results. However, one search result [4] provides some context on the general methodologies used in fluorination research.
Since the search results lack the experimental spectral data, the following diagram outlines the key spectroscopic techniques you would typically use to conduct a full characterization and comparison of these fluorinated compounds.